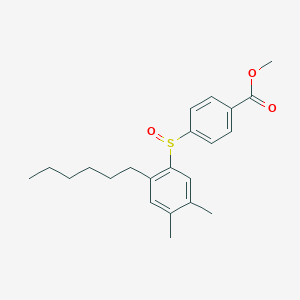

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate

Descripción

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a substituted benzene ring via a sulfinyl (-S=O) group. The benzene ring is further substituted with a hexyl chain and two methyl groups at the 2-, 4-, and 5-positions, respectively.

Propiedades

Número CAS |

648436-58-2 |

|---|---|

Fórmula molecular |

C22H28O3S |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfinylbenzoate |

InChI |

InChI=1S/C22H28O3S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)26(24)20-12-10-18(11-13-20)22(23)25-4/h10-15H,5-9H2,1-4H3 |

Clave InChI |

YBFWCDIYWJFRJH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)C2=CC=C(C=C2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 4-(2-hexil-4,5-dimetilbenceno-1-sulfinil)benzoato de metilo típicamente involucra un proceso de varios pasos:

Formación del sulfóxido: El paso inicial implica la oxidación de un precursor de tioéter para formar el sulfóxido. Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.

Esterificación: El derivado del ácido benzoico se esterifica luego utilizando metanol en presencia de un catalizador ácido como el ácido sulfúrico para formar el éster metílico.

Reacciones de sustitución:

Métodos de producción industrial: En un entorno industrial, la producción de 4-(2-hexil-4,5-dimetilbenceno-1-sulfinil)benzoato de metilo se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura y la presión, es crucial para optimizar el proceso de producción.

Tipos de reacciones:

Oxidación: El grupo sulfóxido se puede oxidar aún más a una sulfona utilizando agentes oxidantes fuertes como el permanganato de potasio.

Reducción: El sulfóxido se puede reducir de nuevo al tioéter utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: El anillo de benceno puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o el bromo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Ácido nítrico, bromo, cloruro de aluminio.

Principales productos:

Oxidación: Formación de la sulfona correspondiente.

Reducción: Formación del tioéter.

Sustitución: Formación de derivados nitro o halogenados del compuesto.

4. Aplicaciones en investigación científica

El 4-(2-hexil-4,5-dimetilbenceno-1-sulfinil)benzoato de metilo tiene varias aplicaciones en investigación científica:

Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Aplicaciones Científicas De Investigación

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate has several applications in scientific research:

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción del 4-(2-hexil-4,5-dimetilbenceno-1-sulfinil)benzoato de metilo implica su interacción con objetivos moleculares a través del grupo sulfóxido. Este grupo puede formar enlaces covalentes reversibles con sitios nucleofílicos en proteínas y enzimas, modulando su actividad. Los sustituyentes hexilo y dimetilo influyen en la lipofilia y la permeabilidad de la membrana del compuesto, lo que afecta su distribución y eficacia.

Compuestos similares:

- Benzoato de metilo 4-(2-hexilbenceno-1-sulfinil)

- Benzoato de metilo 4-(4,5-dimetilbenceno-1-sulfinil)

- Benzoato de metilo 4-(2-hexil-4,5-dimetilbenceno-1-sulfonil)

Comparación: El 4-(2-hexil-4,5-dimetilbenceno-1-sulfinil)benzoato de metilo es único debido a la presencia de ambos grupos hexilo y dimetilo en el anillo de benceno, lo que confiere propiedades estéricas y electrónicas distintas. Esto lo hace más versátil en reacciones químicas y potencialmente más efectivo en aplicaciones biológicas en comparación con sus análogos.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The compound can be compared to methyl benzoate derivatives described in , such as C1–C7 , which share a methyl 4-(piperazin-1-yl)benzoate backbone but differ in substituents and functional groups. Below is a detailed analysis:

Structural and Functional Group Differences

The sulfinyl group in the target compound confers distinct electronic and steric properties compared to the carbonyl group in C1–C7. The hexyl and dimethyl substituents enhance lipophilicity, whereas C1–C7 feature halogenated or methoxy aryl groups that may influence electronic interactions or binding affinities .

Physical Properties

| Property | This compound | C1–C7 () |

|---|---|---|

| Physical State | Likely solid (inferred) | Yellow/white solids |

| Solubility | Moderate in polar solvents (due to sulfinyl group) | Solubility in ethyl acetate confirmed |

The hexyl chain in the target compound may reduce water solubility compared to C1–C7, which lack long aliphatic chains.

Potential Functional Implications

- Reactivity : The sulfinyl group is more oxidatively stable than thioethers but less reactive than carbonyl groups in nucleophilic acyl substitutions. This could limit its utility in reactions requiring facile carbonyl chemistry.

- Biological Interactions: C1–C7’s quinoline-piperazine motifs are common in drug discovery (e.g., kinase inhibitors). The target compound’s sulfinyl group and aliphatic chain might alter membrane permeability or protein-binding profiles compared to these analogs .

Data Table: Key Features of C1–C7 from

| Compound | Substituent on Quinoline | Molecular Formula (Inferred) | Notable Features |

|---|---|---|---|

| C1 | Phenyl | C28H25N3O3 | Baseline analog for SAR studies |

| C2 | 4-Bromophenyl | C28H24BrN3O3 | Enhanced halogen-mediated interactions |

| C3 | 4-Chlorophenyl | C28H24ClN3O3 | Electrophilic chlorine substituent |

| C4 | 4-Fluorophenyl | C28H24FN3O3 | Electron-withdrawing fluorine |

| C5 | 4-(Methylthio)phenyl | C29H27N3O3S | Thioether for redox studies |

| C6 | 4-Methoxyphenyl | C29H27N3O4 | Electron-donating methoxy group |

| C7 | 4-(Trifluoromethyl)phenyl | C29H24F3N3O3 | Strong electron-withdrawing CF3 |

SAR: Structure-activity relationship. Data inferred from .

Actividad Biológica

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfoxide derivative characterized by a methyl ester group and a sulfinyl functional group. The presence of the hexyl and dimethyl substituents on the benzene ring contributes to its lipophilicity, which may influence its biological activity.

Antibacterial Activity

Research has indicated that sulfoxide compounds can exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

A study found that sulfone and sulfoxide derivatives displayed promising antibacterial activity, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfoxides are known to interact with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Compounds designed to inhibit CAIX have shown high affinity and selectivity, indicating that this compound could be investigated for similar effects .

The mechanisms through which this compound exerts its biological effects may involve:

- Membrane Disruption : By integrating into bacterial membranes, it may alter membrane integrity.

- Enzyme Inhibition : Targeting specific enzymes like carbonic anhydrases could hinder tumor growth by disrupting pH regulation in the tumor microenvironment.

Case Study 1: Antibacterial Efficacy

A comparative study on various sulfoxide derivatives highlighted the structure-activity relationship (SAR) of these compounds. This compound was included in a panel of tested compounds. Results indicated a significant reduction in bacterial viability for certain strains when treated with this compound at varying concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Control | E. coli | 128 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on CAIX inhibition demonstrated that related sulfonamide compounds exhibited high binding affinities. The potential of this compound as a selective inhibitor could be explored further using similar methodologies.

| Compound | Kd (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.12 | >100 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.